molecular formula C25H22N4O5 B2801832 ethyl 3-(2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate CAS No. 1105233-60-0

ethyl 3-(2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate

Cat. No.: B2801832
CAS No.: 1105233-60-0
M. Wt: 458.474
InChI Key: OZPPWGBCNMYSRT-UHFFFAOYSA-N
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Description

Ethyl 3-(2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate is a complex organic compound that belongs to the class of esters This compound features a unique structure that combines various functional groups, including an ester, an oxadiazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate typically involves multiple steps, each requiring specific reagents and conditions:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Synthesis of the Pyridine Ring: The pyridine ring can be constructed using various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Coupling Reactions: The oxadiazole and pyridine rings are then coupled with the benzoate moiety through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the oxadiazole or pyridine rings to their corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of new derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, alcohols, or thiols, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive compound, possibly exhibiting antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure may interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals, where its unique properties can be leveraged for specific applications.

Mechanism of Action

The mechanism by which ethyl 3-(2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl benzoate: A simpler ester with a similar benzoate moiety but lacking the oxadiazole and pyridine rings.

    4-Methylphenyl benzoate: Contains the benzoate and methylphenyl groups but lacks the oxadiazole and pyridine rings.

    Ethyl 4-aminobenzoate: Similar ester structure but with an amino group instead of the complex oxadiazole and pyridine rings.

Uniqueness

Ethyl 3-(2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 3-[[2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O5/c1-3-33-25(32)18-6-4-7-19(14-18)26-21(30)15-29-13-5-8-20(24(29)31)23-27-22(28-34-23)17-11-9-16(2)10-12-17/h4-14H,3,15H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZPPWGBCNMYSRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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